molecular formula C3H4N2O B3343025 Cyanomethylformamide CAS No. 5018-27-9

Cyanomethylformamide

Cat. No. B3343025
CAS RN: 5018-27-9
M. Wt: 84.08 g/mol
InChI Key: HHENWUYAOCBSAE-UHFFFAOYSA-N
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Description

Cyanomethylformamide is a chemical compound with the molecular formula C3H4N2O and a molecular weight of 84.07670 . It is also known by other names such as N-(cyanomethyl)formamide and formamidoacetonitrile .


Molecular Structure Analysis

The molecular structure of Cyanomethylformamide consists of three carbon atoms, four hydrogen atoms, two nitrogen atoms, and one oxygen atom . The exact mass of the molecule is 84.03240 .


Physical And Chemical Properties Analysis

Cyanomethylformamide has a molecular weight of 84.08 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 52.9 Ų . The exact values for its density, boiling point, and melting point are not available .

properties

IUPAC Name

N-(cyanomethyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c4-1-2-5-3-6/h3H,2H2,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHENWUYAOCBSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326659
Record name Cyanomethylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanomethylformamide

CAS RN

5018-27-9
Record name N-(Cyanomethyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5018-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanomethylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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